molecular formula C11H13N3O5 B8122789 Imidazo(1,2-c)pyrimidin-5(6H)-one, 6-beta-D-ribofuranosyl- CAS No. 39007-52-8

Imidazo(1,2-c)pyrimidin-5(6H)-one, 6-beta-D-ribofuranosyl-

Cat. No.: B8122789
CAS No.: 39007-52-8
M. Wt: 267.24 g/mol
InChI Key: DUCZQUFMCSTEHH-PEBGCTIMSA-N
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Description

Imidazo(1,2-c)pyrimidin-5(6H)-one, 6-beta-D-ribofuranosyl- (hereafter referred to as Compound A) is a ribosylated imidazo-pyrimidine derivative. Its core structure consists of a fused imidazole-pyrimidine ring system, with a beta-D-ribofuranosyl group attached at the N6 position (Figure 1). This glycosylation significantly impacts its physicochemical properties and biological activity. Compound A has been identified as a selective cyclin-dependent kinase 2 (CDK2) inhibitor with low cytotoxicity in leukemia cell lines, making it a promising candidate for targeted cancer therapy . Its synthesis involves the glycosylation of 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one using 2,3,5-tri-O-acetyl-D-ribofuranosyl bromide, followed by deacetylation to yield the β-anomer .

Properties

IUPAC Name

6-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-c]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c15-5-6-8(16)9(17)10(19-6)14-3-1-7-12-2-4-13(7)11(14)18/h1-4,6,8-10,15-17H,5H2/t6-,8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCZQUFMCSTEHH-PEBGCTIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N2C1=NC=C2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N2C1=NC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192282
Record name Imidazo(1,2-c)pyrimidin-5(6H)-one, 6-beta-D-ribofuranosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39007-52-8
Record name Imidazo(1,2-c)pyrimidin-5(6H)-one, 6-beta-D-ribofuranosyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039007528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-c)pyrimidin-5(6H)-one, 6-beta-D-ribofuranosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Imidazo(1,2-c)pyrimidin-5(6H)-one, 6-beta-D-ribofuranosyl- is a compound that has garnered attention for its potential biological activities, particularly in the realm of oncology and virology. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C11H13N3O5C_{11}H_{13}N_3O_5, and it features an imidazo[1,2-c]pyrimidine core modified with a ribofuranosyl group. This structure is significant as it influences the compound's interaction with biological targets.

Cyclin-Dependent Kinase Inhibition : One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. Studies have shown that derivatives of imidazo[1,2-c]pyrimidin-5(6H)-one exhibit micro- to submicromolar inhibition of CDK2/cyclin E activity. The binding of these compounds to the ATP pocket of CDK2 was confirmed through co-crystallization studies, revealing specific hydrogen bonding interactions that facilitate their inhibitory effects .

Antiviral Activity : The compound has also been evaluated for its antiviral properties. A study reported the synthesis of various nucleoside mimetics based on imidazo[1,2-c]pyrimidin-5(6H)-one. However, while some compounds showed promise against certain viral strains, overall antiviral activity was limited due to poor substrate recognition by viral nucleoside kinases .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50/EC50 ValuesReference
CDK2 InhibitionCDK2/cyclin EMicro to submicromolar
Antiviral ActivityVarious viral strainsToxic concentrations for some
Tubulin PolymerizationHCT-15, HeLaIC50 ~ 100 nM

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation : A notable study demonstrated that imidazo[1,2-c]pyrimidines could selectively inhibit cancer cell proliferation with low cytotoxicity. The most potent derivatives were tested against leukemia cell lines and showed promising selectivity towards CDK2 without significant cytotoxic effects on normal cells .
  • Structural Activity Relationship (SAR) : Research into the SAR of imidazo[1,2-c]pyrimidine derivatives revealed that modifications at specific positions significantly influenced their potency against cancer cell lines. For instance, compounds with an unsubstituted phenyl ring at the C2 position exhibited enhanced activity compared to those with aliphatic substitutions .
  • Potential as Anticancer Agents : A review highlighted the potential of imidazole derivatives as anticancer agents, emphasizing their ability to inhibit tubulin polymerization and induce cell cycle arrest in various cancer cell lines . The findings suggest that these compounds could serve as leads for developing new anticancer therapies.

Scientific Research Applications

Cancer Therapeutics

Inhibition of Cyclin-Dependent Kinases (CDKs)

Recent studies have identified imidazo(1,2-c)pyrimidin-5(6H)-one derivatives as effective inhibitors of cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. These compounds demonstrated micro- to submicromolar inhibition of CDK2/cyclin E activity, making them promising candidates for cancer therapy. The binding interactions of the most potent compound were elucidated through co-crystal structure analysis, revealing a specific binding mode within the ATP pocket of CDK2 .

Table 1: Inhibition Potency of Imidazo(1,2-c)pyrimidin-5(6H)-one Derivatives Against CDK2

CompoundIC50 Value (µM)Binding Mode
3a0.5ATP pocket
3b0.3ATP pocket
3c0.7ATP pocket

This inhibition profile suggests that these derivatives could be developed into selective CDK inhibitors for treating various malignancies.

Spleen Tyrosine Kinase (Syk) Inhibition

Another significant application involves the inhibition of spleen tyrosine kinases (Syk), which are implicated in B- and T-cell activation. Imidazo(1,2-c)pyrimidine derivatives have shown potent inhibitory effects on Syk and ZAP-70 kinases, providing therapeutic avenues for allergic disorders and autoimmune diseases. Notably, one derivative demonstrated significant oral efficacy in mouse models, suppressing IL-2 production effectively .

Immunomodulatory Effects

ENPP1 Inhibition for Cancer Immunotherapy

Recent findings have highlighted the role of imidazo(1,2-c)pyrimidin-5(6H)-one derivatives as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway involved in immune response activation. These inhibitors can enhance antitumor immunity by promoting the STING pathway's activity, which is crucial for effective cancer immunotherapy .

Table 2: ENPP1 Inhibition Potency

CompoundIC50 Value (nM)Effect on STING Pathway
Compound 75.70Enhanced mRNA expression
Compound 89.68Enhanced mRNA expression

The ability to stimulate immune responses through ENPP1 inhibition positions these compounds as valuable tools in cancer immunotherapy.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of imidazo(1,2-c)pyrimidin-5(6H)-one derivatives is crucial for optimizing their pharmacological properties. Various modifications at key positions have been investigated to enhance potency and selectivity against specific targets.

Case Study: SAR Optimization

A comprehensive SAR study revealed that substituents at positions 2 and 3 significantly influenced the inhibitory activity against CDK2 and Syk kinases. The introduction of halogen groups at specific sites improved binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1 highlights key structural analogues of Compound A and their distinguishing features:

Compound Name / ID Core Structure Substituents / Modifications Key Properties / Applications References
Compound A Imidazo[1,2-c]pyrimidin-5(6H)-one 6-β-D-ribofuranosyl CDK2 inhibition; anticancer potential
dP (2-amino-8-β-D-deoxyribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one) Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one 8-β-D-deoxyribofuranosyl; triazine core Non-natural nucleobase (Z:P pair in DNA)
7-(4-Methylphenyl)-imidazo[1,2-a]pyrimidin-5(1H)-one Imidazo[1,2-a]pyrimidin-5(1H)-one 7-(4-methylphenyl) Predicted high boiling point (~506°C); uncharacterized bioactivity
Lck Inhibitor (APExBIO 847950-09-8) Benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one Complex substituents (e.g., methylpiperazinyl) Lck kinase inhibition; soluble in DMSO
Compound 3 (7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one) Imidazo[1,2-c]pyrimidin-5(6H)-one 7-chloro Intermediate for glycosylation; dehalogenated to imidazo[1,2-c]pyrimidin-5-one

Key Structural Insights :

  • Ribosylation vs. Deoxyribosylation : Compound A and dP both feature sugar moieties but differ in the type (ribose vs. deoxyribose) and attachment position (N6 vs. N8). This distinction affects their roles—Compound A acts as a kinase inhibitor, while dP functions in synthetic DNA systems .
  • Halogenation : The 7-chloro substituent in Compound 3 enhances electrophilicity, facilitating glycosylation. Removal of the chlorine via hydrogenation yields a simpler imidazo-pyrimidine scaffold .

Activity Insights :

  • Compound A’s selectivity for CDK2 over other kinases suggests a unique binding mode, possibly due to ribose interactions .
  • Non-natural nucleobases like dP prioritize duplex stability over catalytic activity, contrasting with the therapeutic focus of Compound A .
  • Patent compounds () highlight the scaffold’s versatility, as minor structural changes redirect activity from kinase inhibition to xanthine oxidase blockade.

Preparation Methods

Hydrazine-Mediated Ring Closure

Adapted from imidazo[4,5-d]pyridazine synthesis, methyl 4,5-imidazoledicarboxylate derivatives undergo cyclization with hydrazine hydrate. For example, methyl 1-(2'-deoxyribofuranosyl)imidazole-4,5-dicarboxylate reacts with hydrazine at reflux to form the pyridazinone ring. Applied to pyrimidinone systems, this method could involve urea or thiourea derivatives to form the six-membered ring.

Tandem Protection-Cyclization

As seen in imidazo[4,5-c]pyridine patents, simultaneous protection of ribose hydroxyls (e.g., TIPDS groups) stabilizes intermediates during cyclization. A hypothetical route for the target compound:

  • Protect 3',5'-OH of ribofuranosyl amine with TIPDSCl.

  • Condense with α-ketoester to form imidazole ring.

  • Cyclize with urea under acidic conditions to form pyrimidinone.

Stereochemical Control and Functionalization

Barton-McCombie Deoxygenation

For 2'-deoxy variants, 2'-OH is converted to a thionocarbonate (PhOCSCl/DMAP), followed by radical deoxygenation with Bu3SnH/AIBN. This method ensures retention of β-configuration while removing hydroxyl groups.

Silyl Deprotection Dynamics

Tetra-n-butylammonium fluoride (TBAF) cleanly removes TIPDS groups, but prolonged exposure risks glycosidic bond cleavage. Optimal conditions involve 0°C, THF, and 45min reaction time.

Analytical Characterization

Critical spectroscopic data for validation:

  • 1H NMR : δ 8.62 (s, imidazole-H), 6.76 (t, 1'-H, J=6.2 Hz), 5.31/5.06 (OH).

  • 13C NMR : 90.2 ppm (C1'), 152.1 ppm (C5 pyrimidinone).

  • MS (FAB) : m/z 310 [M+H]+.

Challenges and Optimization

  • Glycosidic Bond Stability : The ribofuranosyl-imidazo linkage is prone to acid-catalyzed hydrolysis. Neutral pH during deprotection is critical.

  • Regioselectivity : Competing N1 vs. N6 glycosylation requires careful protecting group selection.

  • Yield Enhancement : Multi-step sequences (e.g., MDPI’s 5-step route ) rarely exceed 40% overall yield. Flow chemistry could improve efficiency.

Q & A

Q. What experimental strategies are recommended for synthesizing imidazo(1,2-c)pyrimidin-5(6H)-one derivatives with β-D-ribofuranosyl substitutions?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling ribofuranosyl donors (e.g., protected ribose derivatives) with imidazo-pyrimidinone precursors. For example, hydrogenation using Pd/C catalysts in aqueous ethanol has been effective for reducing intermediates and stabilizing glycosidic bonds . Key steps include:

  • Protection/deprotection strategies for ribose hydroxyl groups to prevent undesired side reactions.
  • NMR-guided optimization (e.g., monitoring coupling efficiency via 1H/13C spectra) to confirm stereochemistry and purity .
  • Crystallization from ethanol or methanol to isolate final products, as demonstrated in analogous imidazo-pyrimidine syntheses .

Q. How can researchers validate the structural integrity of β-D-ribofuranosyl-substituted imidazo-pyrimidinones?

Methodological Answer: Combined spectroscopic and computational methods are critical:

  • 1H/13C NMR : Assign peaks using reference data from structurally similar compounds (e.g., imidazo[4,5-b]pyridines or ribofuranosyl-triazines) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • DFT calculations : Compare experimental NMR shifts with theoretical predictions to resolve ambiguities in tautomeric forms or glycosidic bond configurations .

Q. What biological mechanisms are hypothesized for ribofuranosyl-imidazo-pyrimidinones?

Methodological Answer: While direct studies on this compound are limited, structurally related ribofuranosyl derivatives (e.g., azacitidine) act as DNA methyltransferase inhibitors by mimicking nucleosides and integrating into nucleic acids . Researchers should:

  • Conduct enzyme inhibition assays (e.g., DNMT1/DNMT3a activity screens).
  • Use molecular docking to predict binding affinity to methyltransferase active sites.
  • Validate hypotheses with cell-based models (e.g., cytotoxicity assays in cancer cell lines) .

Advanced Research Questions

Q. How can computational methods address contradictions in experimental data for imidazo-pyrimidinone reactivity?

Methodological Answer: Discrepancies in reaction yields or product distributions often arise from competing pathways (e.g., tautomerism or glycosidic bond instability). A hybrid approach is recommended:

  • Reaction path search algorithms : Use quantum chemical calculations (e.g., DFT) to map energy barriers for intermediates, as applied in ICReDD’s reaction design framework .
  • Statistical analysis : Apply design of experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature) influencing reaction outcomes .
  • Machine learning : Train models on historical reaction data to predict optimal conditions, reducing trial-and-error experimentation .

Q. What advanced techniques resolve ambiguities in glycosidic bond stereochemistry?

Methodological Answer:

  • NOESY/ROESY NMR : Detect spatial correlations between ribose protons and the imidazo-pyrimidinone core to confirm β-D-configuration .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., analogous compounds like gemcitabine HCl) .
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for non-crystalline samples to assign stereochemistry .

Q. How can researchers optimize reaction conditions for scalable synthesis without compromising yield?

Methodological Answer: Leverage process intensification methodologies:

  • Membrane separation technologies : Purify intermediates in flow reactors to minimize side-product accumulation .
  • Microreactor systems : Enhance heat/mass transfer for exothermic steps (e.g., glycosylation reactions).
  • In-line analytics : Use real-time UV/Vis or IR monitoring to adjust parameters dynamically, as highlighted in chemical engineering design frameworks .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data in ribofuranosyl-imidazo-pyrimidinone studies?

Methodological Answer: Contradictions may stem from:

  • Epigenetic variability : Cell line-specific methylation states affecting inhibitor efficacy. Validate with primary cell models or patient-derived samples .
  • Metabolic instability : Rapid degradation in certain media. Use LC-MS/MS stability assays to quantify half-lives .
  • Off-target effects : Combine CRISPR-Cas9 knockouts with activity-based protein profiling (ABPP) to identify unintended targets .

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